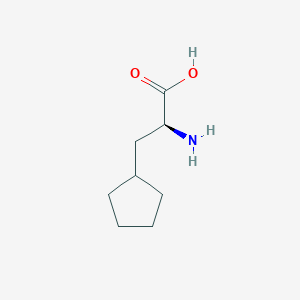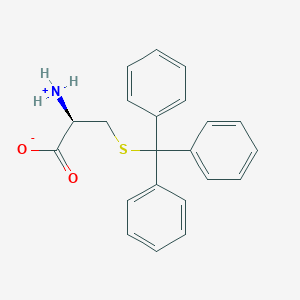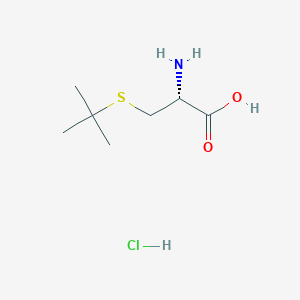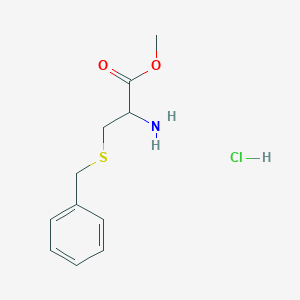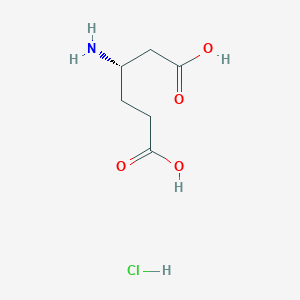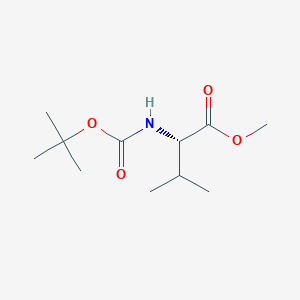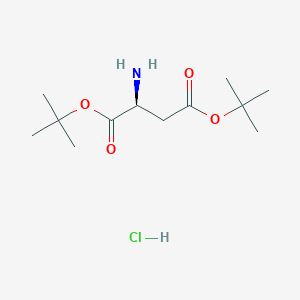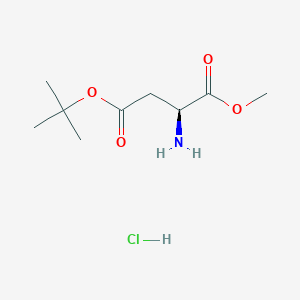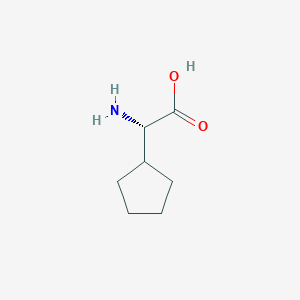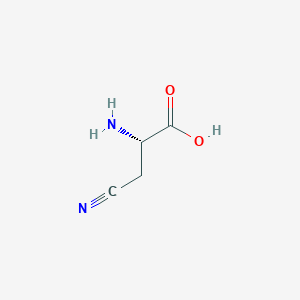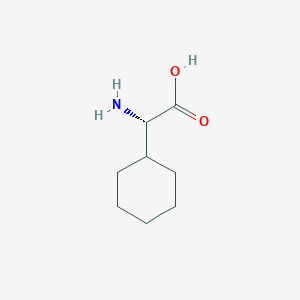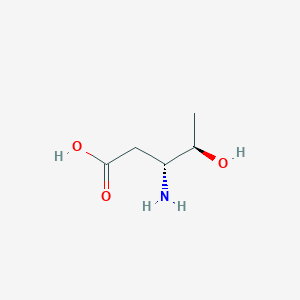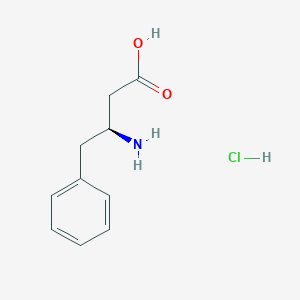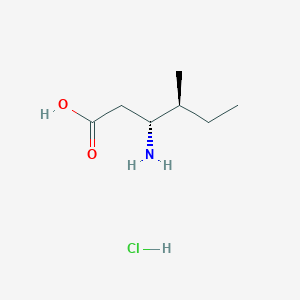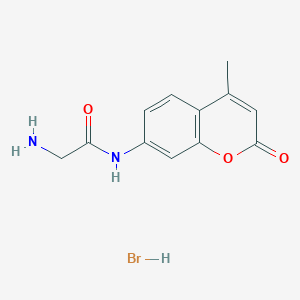
H-Gly-AMC HBr
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide is a chemical compound with the molecular formula C12H13BrN2O3. It is a derivative of coumarin, a class of compounds known for their diverse biological activities.
科学研究应用
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
作用机制
Target of Action
H-GLY-AMC HBR, also known as 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide or Glycine 7-amido-4-methylcoumarin hydrobromide, is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . DPP IV is an enzyme that plays a crucial role in glucose metabolism and immune regulation .
Mode of Action
The compound interacts with its target, DPP IV, by serving as a substrate. The enzyme cleaves the compound, leading to a change in the compound’s structure . This interaction can be used to measure the activity of DPP IV, providing valuable information for research and potential therapeutic applications .
Biochemical Pathways
The cleavage of this compound by DPP IV is part of the broader biochemical pathway involving the metabolism of peptides. DPP IV specifically cleaves dipeptides from the N-terminus of polypeptides, which can modulate the activity of these peptides . Changes in DPP IV activity can therefore have downstream effects on various physiological processes, including glucose metabolism and immune response .
Pharmacokinetics
It is known that the compound forms a nearly colorless, clear solution when dissolved 1% in warm water . It is also recommended to store the compound dry at -20°C, and protect it from light .
Result of Action
The cleavage of this compound by DPP IV results in the release of a fluorescent product . This fluorescence can be measured and used as an indicator of DPP IV activity . Therefore, the action of this compound can provide valuable insights into the role of DPP IV in various physiological processes .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by temperature and light exposure . Furthermore, the activity of DPP IV, and thus the interaction with this compound, can be influenced by factors such as pH and the presence of other molecules .
生化分析
Biochemical Properties
Glycine 7-amido-4-methylcoumarin hydrobromide is a highly sensitive substrate for dipeptidyl aminopeptidase IV (DPP IV, X-prolyldipeptidyl aminopeptidase) . This enzyme plays a crucial role in the cleavage of post-proline bonds in certain proteins and peptides .
Cellular Effects
It is known that the compound can interact with various cellular processes due to its role as a substrate for DPP IV .
Molecular Mechanism
Glycine 7-amido-4-methylcoumarin hydrobromide acts as a substrate for DPP IV, an enzyme that cleaves post-proline bonds in certain proteins and peptides . This interaction can influence various biochemical reactions, including changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is recommended to store the compound dry at -20°C, and protect from light .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide typically involves the reaction of 7-amino-4-methylcoumarin with acetic anhydride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
化学反应分析
Types of Reactions
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or acetamide positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological and chemical properties .
相似化合物的比较
Similar Compounds
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: This compound is similar but lacks the hydrobromide salt form.
7-Amino-4-methylcoumarin: A precursor in the synthesis of the target compound.
Coumarin derivatives: Various other coumarin derivatives exhibit similar biological activities
Uniqueness
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide hydrobromide is unique due to its specific structural features and the presence of the hydrobromide salt, which can influence its solubility and biological activity.
属性
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.BrH/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13;/h2-5H,6,13H2,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHMGPIGAMTPDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
